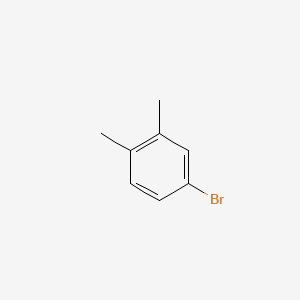

4-Bromo-o-xylene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60147. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGHRLGTXVMRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074640 | |

| Record name | Benzene, 4-bromo-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-71-1 | |

| Record name | 4-Bromo-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,2-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-bromo-1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-bromo-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-o-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X45692CHP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-o-xylene (CAS 583-71-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-o-xylene (CAS 583-71-1), a versatile chemical intermediate. This document details its chemical and physical properties, established synthesis protocols, key applications in organic synthesis, and essential safety and handling information.

Core Properties and Specifications

This compound, also known as 3,4-dimethylbromobenzene, is an aromatic compound with the molecular formula C₈H₉Br.[1][2] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] Due to its structure, featuring a benzene (B151609) ring with two methyl groups and a bromine atom, it serves as a valuable building block for creating more complex organic molecules.[3][4] The bromine atom acts as a reactive site for various chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Chemical and Physical Data Summary

| Property | Value | Reference |

| CAS Number | 583-71-1 | [1] |

| Molecular Formula | C₈H₉Br | [1][2] |

| Molecular Weight | 185.06 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Melting Point | -0.2 °C | [1] |

| Boiling Point | 215 °C (lit.) | [1][6] |

| 92-94 °C / 14-15 mm Hg | [7] | |

| Density | 1.37 g/mL at 25 °C (lit.) | [6][8] |

| Refractive Index (n20/D) | 1.555 (lit.) | [6] |

| Solubility | Not miscible in water. Moderately soluble in organic solvents. | [2][6] |

| Flash Point | 80 °C / 176 °F | [8] |

| Storage Temperature | Store below +30°C. Recommended in a cool and dark place, <15°C. | [6] |

Spectroscopic Data Summary

| Spectrum Type | Description |

| GC-MS | Data available, showing characteristic peaks at m/z 105, 184, and 186.[5] |

| FTIR | Spectra available, typically recorded from a neat capillary cell.[5] |

| Raman | Spectra have been recorded and are available in databases.[5] |

| ¹H NMR | Spectra available, typically recorded in CDCl₃.[9] |

| ¹³C NMR | Spectra available.[10] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two main routes: the direct bromination of o-xylene (B151617) and the diazotization of 3,4-dimethylaniline (B50824). The bromination of o-xylene is the more common industrial method, though it presents challenges in achieving high regioselectivity.

Method 1: Electrophilic Bromination of o-Xylene

The direct bromination of o-xylene is a common method for producing this compound. However, this reaction can yield a mixture of isomers, including 3-Bromo-o-xylene and dibrominated products.[1] The selectivity for the desired 4-bromo isomer can be influenced by catalysts, reaction temperature, and the molar ratio of reactants.[1][11]

-

Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas-absorption trap. A thermometer is suspended through the condenser to monitor the internal temperature.[7]

-

Reactant Charging: The flask is charged with o-xylene (4.72 moles), clean iron filings (12 g), and a crystal of iodine.[7]

-

Cooling: The reaction mixture is stirred and cooled to a temperature between 0°C and -5°C using an ice-salt bath.[7]

-

Bromine Addition: Bromine (4.13 moles) is added dropwise over a period of 3 hours, maintaining the internal temperature between 0°C and -5°C.[7]

-

Reaction Completion: After the bromine addition is complete, the reaction mixture is allowed to stand overnight.[7]

-

Work-up: The mixture is poured into water and washed successively with water, two portions of 3% sodium hydroxide (B78521) solution, and a final portion of water.[7]

-

Purification: The product is then steam-distilled. The organic layer of the distillate is separated, dried over calcium chloride, and distilled under reduced pressure. The fraction boiling at 92–94°C/14–15 mm Hg is collected.[7] This procedure can yield 94–97% of this compound based on bromine.[7]

To improve the purity and yield of this compound, a modified procedure using a mixed catalyst system in dichloromethane (B109758) has been developed. This method can increase the purity to 85-93% and the yield to 95%.[1][12]

Caption: Synthesis workflow for this compound.

Method 2: Diazotization of 3,4-Dimethylaniline

An alternative route to this compound involves the diazotization of 3,4-dimethylaniline followed by a Sandmeyer-type reaction. While this method can produce a product with up to 98% purity, it generally suffers from lower yields and higher raw material costs, making it less suitable for large-scale industrial production.[1][11]

-

Diazotization: 3,4-dimethylaniline is reacted with 48% hydrobromic acid and a sodium nitrite (B80452) solution to form the corresponding diazonium salt.[1]

-

Decomposition: The diazonium salt is then heated in the presence of copper powder at 60-100°C to decompose and produce crude this compound.[1]

-

Purification: The crude product is purified by distillation to obtain the final product.[1]

Caption: Diazotization synthesis of this compound.

Applications in Research and Drug Development

This compound is a key starting material and intermediate in various fields of organic synthesis.[1] Its applications are particularly notable in the development of high-performance polymers and in the pharmaceutical industry.

-

Polymer Synthesis: It is an important monomer for the synthesis of heat-resistant polyimides and silicon-containing aromatic dianhydrides.[1] Polyimides derived from this monomer exhibit excellent solubility, adhesion, moisture absorption, and electrical insulation properties.[1]

-

Pharmaceutical Intermediates: The bromine atom on the aromatic ring serves as a versatile handle for introducing other functional groups through reactions such as coupling and nucleophilic substitutions.[3] This makes it an attractive intermediate for the synthesis of active pharmaceutical ingredients (APIs).[3]

-

Agrochemicals: It is also used as an intermediate in the production of various agrochemicals.[2]

-

Other Organic Syntheses: this compound is a precursor for the synthesis of 5-bromobenzofuranone and has been used in some syntheses of riboflavin (B1680620) (vitamin B₂).[1][11]

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed or inhaled.[13] It is also toxic to aquatic life with long-lasting effects. Proper safety precautions must be observed when handling this chemical.

Hazard and Precautionary Information

| Hazard Statement | Precautionary Statement | Reference |

| H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [8] |

| H302 + H332: Harmful if swallowed or if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | |

| H315: Causes skin irritation | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. | |

| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. | |

| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | |

| H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. |

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[8][13]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][13] Keep away from heat, sparks, and flame.[13]

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 583-71-1: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 583-71-1 | Benchchem [benchchem.com]

- 5. This compound | C8H9Br | CID 68504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 583-71-1 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(583-71-1) 13C NMR [m.chemicalbook.com]

- 11. WO1991013047A1 - PREPARATION OF this compound - Google Patents [patents.google.com]

- 12. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

4-Bromo-o-xylene molecular weight and formula C8H9Br

An In-depth Technical Guide to 4-Bromo-o-xylene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound, a substituted aromatic compound, serves as a versatile building block in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and materials for advanced polymers. This technical guide provides a detailed overview of its chemical properties, synthesis, and applications, presented in a format tailored for the scientific community.

Core Properties of this compound

This compound, also known as 3,4-dimethylbromobenzene, is a halogenated aromatic hydrocarbon. Its molecular structure, featuring a bromine atom and two adjacent methyl groups on a benzene (B151609) ring, dictates its reactivity and utility in organic synthesis. The bromine atom provides a reactive handle for various coupling and substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H9Br | [1][2][3] |

| Molecular Weight | 185.06 g/mol | [1][2][3] |

| CAS Number | 583-71-1 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | -0.2 °C to 0 °C | [1][5] |

| Boiling Point | 214-215 °C | [2][6] |

| Density | 1.37 g/mL at 25 °C | [2] |

| Refractive Index | 1.555 at 20 °C | [2] |

| Flash Point | 80 - 85.8 °C | [5][6] |

| Solubility | Not miscible in water; soluble in organic solvents | [2][4] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is primarily achieved through two main routes: the direct bromination of o-xylene (B151617) and the diazotization of 3,4-dimethylaniline (B50824). The choice of method often depends on the desired purity, yield, and scale of production.

Electrophilic Bromination of o-Xylene

This is the most common industrial method for producing this compound. The reaction involves the direct bromination of o-xylene in the presence of a catalyst. A significant challenge in this synthesis is controlling the regioselectivity, as the reaction can yield a mixture of this compound and its isomer, 3-Bromo-o-xylene.[1][7]

Experimental Protocol:

-

Reaction Setup: A three-necked flask is equipped with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas-absorption trap.

-

Reactants: o-xylene is charged into the flask along with a catalyst, which can be iron filings and a crystal of iodine.[8] Alternatively, a mixture of ferric chloride and a quaternary ammonium (B1175870) salt can be used to improve selectivity.[1]

-

Bromination: The reaction mixture is cooled to a temperature between -60 °C and -20 °C.[9] Bromine is then added dropwise over a period of 3-4 hours while maintaining the low temperature to minimize the formation of by-products.[1][8] The molar ratio of o-xylene to bromine is typically 1:1.[9]

-

Work-up: After the addition of bromine is complete, the reaction is allowed to warm slowly to 10-20 °C. The reaction mixture is then washed successively with water, a dilute sodium bisulfite or sodium hydroxide (B78521) solution to remove unreacted bromine and hydrogen bromide, and finally with water again.[8][9]

-

Purification: The organic layer is separated, dried over a desiccant like calcium chloride, and then purified by fractional distillation under reduced pressure to isolate the this compound.[8]

Table 2: Comparison of Catalysts and Conditions for Bromination of o-Xylene

| Catalyst | Temperature | Molar Ratio (o-xylene:Br2) | Purity of this compound | Yield | Reference |

| I2, FeBr3, FeCl3, or Iron powder | Not specified | Not specified | ~75% | Low | [1] |

| Ferric chloride and Quaternary ammonium salts | -60 °C to -20 °C | 1:1 | 85-93% | 95% | [1][9] |

| Iron filings and Iodine | 0 °C to -5 °C | 1:0.875 | 75% (in a 75:25 mixture with 3-bromo-o-xylene) | 95% | [7][8] |

| Excess Bromine (regioselective) | -9 °C to -15 °C | 1:1.5 | Up to 97:3 ratio of 4-bromo to 3-bromo isomers | 25-85% | [7] |

Diazotization of 3,4-Dimethylaniline

This method offers higher purity of the final product but is generally more expensive and less suitable for large-scale industrial production due to lower yields and significant waste generation.[1][7]

Experimental Protocol:

-

Diazotization: 3,4-dimethylaniline is reacted with hydrobromic acid and sodium nitrite (B80452) to form a diazonium salt.[1]

-

Decomposition: The diazonium salt is then heated in the presence of copper powder, which catalyzes the decomposition to produce crude this compound.[1]

-

Purification: The crude product is purified by distillation to yield this compound with a purity of up to 98%.[1]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the pharmaceutical industry and in the synthesis of advanced materials. Its bromine atom serves as a key functional group for forming new carbon-carbon and carbon-heteroatom bonds.

-

Pharmaceutical Synthesis: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The bromine atom can be readily displaced or used in coupling reactions to build more complex molecular architectures.[10]

-

Polymer Chemistry: this compound is used in the synthesis of monomers for high-performance polymers, such as heat-resistant polyimides. For instance, it is a starting material for creating silicon-containing aromatic dianhydrides, which are then used to produce polyimide resins with enhanced properties like improved solubility and electrical insulation.[1]

-

Organic Synthesis: It serves as a versatile building block in various organic reactions, including Suzuki, Heck, and Sonogashira coupling reactions, to introduce the 3,4-dimethylphenyl moiety into target molecules. It is also a precursor for the synthesis of 3,4-dimethylaniline.[8]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[5][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and clothing to prevent skin and eye contact.[11][12]

-

Ventilation: Use in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[11][12]

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[11][13]

-

First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[11][12]

Visualizing the Synthesis Workflow

To better understand the primary industrial synthesis of this compound, the following diagram illustrates the workflow for the electrophilic bromination of o-xylene.

Caption: Synthesis workflow of this compound.

This diagram outlines the key steps involved in the synthesis of this compound, from the initial setup to the final purification of the product. Each step is color-coded to represent a distinct phase of the process, providing a clear and logical overview for researchers and chemists.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 583-71-1 [chemicalbook.com]

- 3. This compound | C8H9Br | CID 68504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 583-71-1: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 583-71-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. WO1991013047A1 - PREPARATION OF this compound - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-o-xylene

This guide provides a comprehensive overview of the core physical properties of 4-Bromo-o-xylene, specifically its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in organic synthesis and other chemical applications.

Core Physical Properties: Melting and Boiling Points

This compound, also known as 4-bromo-1,2-dimethylbenzene, is a brominated aromatic compound.[1] Its physical state at room temperature is typically a colorless to light yellow clear liquid.[2][3] The accurate determination of its melting and boiling points is crucial for its purification, handling, and application in synthetic chemistry.

Data Presentation

The experimentally determined melting and boiling points for this compound exhibit some variation across different sources, which is common for chemical compounds. The data is summarized below.

| Physical Property | Reported Value | Conditions / Notes |

| Melting Point | -12 to -10 °C | |

| -0.2 °C | ||

| 0 °C | ||

| Boiling Point | 215 °C | at standard atmospheric pressure (lit.)[4][5][6][7] |

| 214-215 °C | ||

| 214.5 °C | ||

| 214 °C | Noted as being virtually the same as its isomer, 3-bromo-o-xylene.[8] | |

| 208 °C | ||

| 92-94 °C | at reduced pressure (14-15 mm Hg)[9] | |

| 211-212 °C | Raised to 214-215 °C (at 760 mm Hg) after purification by sulfonation.[9] |

Experimental Protocols

The determination of accurate melting and boiling points requires a purified sample. The protocols described herein are standard methodologies applicable for a compound like this compound.

The primary method for purifying this compound after synthesis is distillation, often under reduced pressure to prevent degradation.[9]

-

Apparatus: A standard distillation setup is used, including a round-bottom flask, a distillation head (such as a Claisen or Vigreux column for fractional distillation), a condenser, a receiving flask, and a heat source (e.g., heating mantle).[10] For reduced pressure distillation, a vacuum pump and manometer are also required.

-

Procedure:

-

The crude this compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled securely. If performing vacuum distillation, the system is evacuated to the desired pressure (e.g., 14-15 mm Hg).[9]

-

The flask is heated gradually. The vapor rises through the column, condenses, and is collected in the receiving flask.[10]

-

The fraction boiling at the correct temperature and pressure (e.g., 92-94 °C at 14-15 mm Hg) is collected as the purified product.[9] The boiling point at atmospheric pressure can be determined simultaneously if distillation is performed under those conditions.

-

The boiling point is measured during the distillation of the purified substance at a specific pressure. The temperature of the vapor that is in equilibrium with the boiling liquid is recorded from a thermometer placed correctly within the distillation head.[10] The thermometer bulb should be positioned just below the side arm leading to the condenser to ensure it accurately measures the temperature of the condensing vapor.[10]

Given that this compound's melting point is near or below room temperature, a cryostat or a melting point apparatus with cooling capabilities is required.

-

Apparatus: A capillary melting point apparatus (e.g., a DigiMelt unit) is commonly used.[10]

-

Procedure:

-

A small amount of the purified liquid is frozen.

-

A small quantity of the solid sample is introduced into a capillary tube.[10]

-

The tube is placed in the melting point apparatus, which is then cooled well below the expected melting point.

-

The sample is heated slowly (e.g., a ramp rate of 1-2 °C per minute) while being observed.[10]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow from the synthesized crude product to the final determination of its physical properties.

Caption: Workflow for Purification and Physical Property Determination.

References

- 1. This compound | 583-71-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 583-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound CAS#: 583-71-1 [m.chemicalbook.com]

- 5. This compound | 583-71-1 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]

- 8. WO1991013047A1 - PREPARATION OF this compound - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

4-Bromo-o-xylene solubility in organic solvents and water

An In-depth Technical Guide to the Solubility of 4-Bromo-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 583-71-1). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and presents standardized experimental protocols for determining aqueous solubility, which can be adapted for organic solvents.

Core Concept: Solubility of this compound

This compound is an organobromine compound with a non-polar aromatic structure. Its solubility is primarily governed by the principle of "like dissolves like." The presence of the large, non-polar brominated xylene structure dictates its high affinity for non-polar organic solvents and its poor affinity for polar solvents like water.

Data Presentation: Qualitative Solubility

| Solvent Class | Solvent | Qualitative Solubility | Citation |

| Polar Protic | Water | Not miscible / Insoluble | [1][2][3][4][5] |

| Polar Protic | Alcohol (e.g., Ethanol) | Soluble | [4] |

| Polar Aprotic | Ether (e.g., Diethyl Ether) | Soluble | [4] |

| General | Organic Solvents | Soluble | - |

Note: The term "soluble" in a qualitative context indicates that the substance dissolves to a significant extent, but does not provide a precise measure of concentration.

Experimental Protocols: Determining Water Solubility

The following protocols are based on the internationally recognized OECD Guideline 105: Water Solubility .[6][7] These standardized methods are essential for regulatory submissions and robust scientific research. Given that this compound is expected to have very low water solubility, the Column Elution Method is likely the more appropriate choice.

Method 1: Column Elution Method

This method is suitable for substances with a water solubility below 10⁻² g/L.[8][9][10]

Principle: A porous solid support material is coated with an excess of the test substance and packed into a micro-column. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration reaches a stable plateau, it is considered to be the saturation concentration, representing the water solubility.

Detailed Methodology:

-

Preparation of the Column:

-

A solid support material (e.g., glass beads, silica (B1680970) gel, or quartz sand) is coated with the test substance. This is typically achieved by dissolving this compound in a volatile organic solvent, mixing it with the support material, and evaporating the solvent.

-

The coated support material is then packed into a column of appropriate dimensions. A layer of uncoated support material may be added to the top to ensure even distribution of the eluent.

-

-

Elution:

-

Water is pumped through the column at a low, constant flow rate to ensure that saturation equilibrium is reached.

-

The temperature of the column and the eluent is precisely controlled, typically at 20 ± 0.5 °C.[6]

-

-

Sample Collection and Analysis:

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined using a suitable and validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

-

Determination of Solubility:

-

A graph of concentration versus the volume or time of elution is plotted.

-

The solubility is determined from the plateau region of this curve, where at least three consecutive fractions show concentrations that do not vary by more than ± 30% from their mean.

-

Method 2: Flask Method (Shake-Flask Method)

This method is suitable for substances with a water solubility above 10⁻² g/L.[8][9]

Principle: An excess amount of the test substance is added to a flask containing water. The mixture is agitated at a temperature slightly above the test temperature to facilitate faster equilibration, and then allowed to equilibrate at the precise test temperature until a saturated solution is formed. The concentration of the substance in the aqueous phase is then measured.

Detailed Methodology:

-

Equilibration:

-

An amount of this compound in excess of its expected solubility is added to a flask containing a known volume of water.

-

The flask is sealed and agitated (e.g., using a magnetic stirrer or a mechanical shaker) in a thermostatically controlled water bath.

-

To reach equilibrium, the OECD guideline suggests a preliminary test to determine the necessary time. Agitation for 24 hours is common, but longer periods may be necessary.[11]

-

-

Phase Separation:

-

Once equilibrium is achieved, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved this compound.

-

If necessary, centrifugation at the test temperature is performed to separate the aqueous phase from any suspended solid or liquid particles.

-

-

Sample Analysis:

-

A sample of the clear, saturated aqueous solution is carefully withdrawn.

-

The concentration of this compound in the sample is determined by a suitable analytical method (e.g., GC, HPLC, UV-Vis Spectroscopy).

-

-

Determination of Solubility:

-

The experiment is typically performed in triplicate. The water solubility is reported as the mean of the determined concentrations, provided they are within an acceptable range of variation.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound like this compound.

References

- 1. This compound CAS#: 583-71-1 [m.chemicalbook.com]

- 2. This compound | 583-71-1 [chemicalbook.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. chembk.com [chembk.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. laboratuar.com [laboratuar.com]

- 10. Water solubility column elution method according to EC A.6., OECD 105 - VARIOUS analysis - Analytice [analytice.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to 4-Bromo-o-xylene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-o-xylene (also known as 1-bromo-3,4-dimethylbenzene), a key chemical intermediate in the pharmaceutical and materials science industries. This document details its chemical identity, physical and chemical properties, synthesis protocols, and its role as a versatile building block in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is an organobromine compound with the chemical formula C₈H₉Br.[1] It is structurally characterized by a benzene (B151609) ring substituted with two methyl groups at the 1 and 2 positions (ortho-xylene) and a bromine atom at the 4 position.[1] Its IUPAC name is 4-bromo-1,2-dimethylbenzene.[2]

Due to its widespread use, this compound is known by several synonyms in the chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided in Table 1.

Table 1: Synonyms for this compound

| Synonym | Reference(s) |

| 1-Bromo-3,4-dimethylbenzene | [3][4][5] |

| 4-Bromo-1,2-dimethylbenzene | [2][6][7] |

| 3,4-Dimethylbromobenzene | [2][3][5] |

| 3,4-Dimethylphenyl bromide | [2][5] |

| 4-Bromo-ortho-xylene | [2][7] |

| Benzene, 4-bromo-1,2-dimethyl- | [2][5] |

| 3,4-Xylyl bromide | [2][5] |

| 4-bromo-o-xylol | [2] |

| 5-bromo-o-xylene | [3] |

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[5][8] It is a combustible liquid and is not miscible in water.[8][9] A summary of its key physicochemical properties is presented in Table 2 for easy reference and comparison.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉Br | [8][10] |

| Molecular Weight | 185.06 g/mol | [8][10] |

| CAS Number | 583-71-1 | [6][11] |

| Appearance | Colorless to light yellow liquid | [4][5][8] |

| Melting Point | -12 to -10 °C | [7][8][9] |

| Boiling Point | 215 °C (lit.) | [4][8][12] |

| Density | 1.37 g/mL at 25 °C (lit.) | [4][8][12] |

| Refractive Index (n20/D) | 1.555 (lit.) | [4][8][12] |

| Flash Point | 80 °C (176 °F) - closed cup | [12] |

| Water Solubility | Not miscible | [8][9] |

Experimental Protocols

Synthesis of this compound via Bromination of o-Xylene

The most common method for the synthesis of this compound is the electrophilic bromination of o-xylene.[8] This reaction requires a catalyst, typically iron filings or iodine, and is performed at low temperatures to control selectivity and minimize the formation of byproducts.[8]

Materials:

-

o-Xylene (4.72 moles, 500 g, 569 mL)

-

Iron filings (12 g)

-

Iodine (1 crystal)

-

Bromine (4.13 moles, 660 g)

-

3% Sodium hydroxide (B78521) solution

-

Calcium chloride

-

Water

Equipment:

-

1-L three-necked flask with ground-glass joints

-

Dropping funnel

-

Mechanical stirrer

-

Condenser

-

Thermometer

-

Gas-absorption trap

-

Ice-salt bath

-

Steam distillation apparatus

-

Short path distillation apparatus

Procedure:

-

In a 1-L three-necked flask, combine 500 g of o-xylene, 12 g of iron filings, and a crystal of iodine.[8]

-

Equip the flask with a dropping funnel, a mechanical stirrer, and a condenser. Suspend a thermometer through the condenser so that the bulb is submerged in the liquid. Connect the top of the condenser to a gas-absorption trap.[8]

-

Cool the reaction mixture to between 0°C and -5°C using an ice-salt bath while stirring.[8]

-

Add 660 g of bromine dropwise from the dropping funnel over a period of 3 hours, maintaining the internal temperature between 0°C and -5°C.[8]

-

After the addition is complete, allow the reaction mixture to stand overnight.[8]

-

Pour the reaction mixture into water and wash successively with 500 mL of water, two 500-mL portions of 3% sodium hydroxide solution, and another 500-mL portion of water.[8]

-

Perform steam distillation on the product, collecting approximately 8 L of distillate.[8]

-

Separate the organic layer from the distillate and dry it over calcium chloride.[8]

-

Purify the crude product by distillation under reduced pressure through a short column. Collect the fraction boiling at 92–94°C/14–15 mm Hg.[8] The expected yield is 720–745 g (94–97% based on bromine).[8]

Note on Purity: The primary impurity in this synthesis is the isomeric 3-bromo-o-xylene. The separation of these isomers is challenging due to their very similar boiling points.[2]

General Protocol for Suzuki Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed Suzuki cross-coupling reactions, which form carbon-carbon bonds. This allows for the introduction of various aryl and heteroaryl groups, creating a diverse range of derivatives for drug discovery programs.[1][13]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Condenser (if heating)

-

Standard glassware for workup and purification

General Procedure:

-

In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This reaction allows for the synthesis of a wide variety of N-aryl derivatives from this compound, which are important scaffolds in many biologically active molecules.[14][15]

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., XPhos, tBu₃P)

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Condenser (if heating)

-

Standard glassware for workup and purification

General Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

-

Add the anhydrous, deoxygenated solvent and stir for a few minutes to form the active catalyst.

-

To the same flask, add this compound (1.0 equivalent), the amine (1.1-1.2 equivalents), and the base (1.2-1.5 equivalents).

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[6][11] Its utility stems from the presence of the bromine atom, which acts as a handle for further chemical transformations, particularly cross-coupling reactions.[6] This allows for the construction of more complex molecular architectures found in active pharmaceutical ingredients (APIs).

One notable application is its use as a starting material in the synthesis of riboflavin (B1680620) (Vitamin B2).[2] Furthermore, derivatives of this compound are precursors to compounds with potential therapeutic activities, including those targeting neurological and endocrine disorders. For instance, brominated intermediates are used in the synthesis of dopamine (B1211576) agonists like bromocriptine, which is used to treat Parkinson's disease and hyperprolactinemia.[16] The 3,4-dimethylphenyl moiety derived from this compound can be incorporated into various molecular scaffolds to modulate their biological activity.

Visualizations

The following diagrams illustrate the synthetic utility of this compound and a representative signaling pathway of a drug class for which it is a precursor.

References

- 1. benchchem.com [benchchem.com]

- 2. WO1991013047A1 - PREPARATION OF this compound - Google Patents [patents.google.com]

- 3. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C8H9Br | CID 68504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. US5107045A - Preparation of this compound using excess bromine - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-o-xylene via Bromination of o-Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 4-bromo-o-xylene, a key intermediate in the production of various organic compounds, including pharmaceuticals like Riboflavin (Vitamin B2) and high-performance polymers, is primarily achieved through the electrophilic bromination of o-xylene (B151617).[1][2] This technical guide provides a comprehensive overview of the prevailing methodologies for this synthesis, with a focus on optimizing reaction conditions to achieve high regioselectivity and yield. Detailed experimental protocols, a comparative analysis of catalytic systems, and the impact of reaction parameters are presented. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

The bromination of o-xylene presents a classic example of electrophilic aromatic substitution, where the directing effects of the two methyl groups primarily favor the formation of this compound and its isomer, 3-bromo-o-xylene. The close boiling points of these isomers (214°C for this compound and 215°C for 3-bromo-o-xylene) make their separation by distillation exceedingly difficult.[2] Consequently, achieving high regioselectivity during the bromination reaction is of paramount importance for obtaining pure this compound. This guide explores various strategies to maximize the yield of the desired 4-bromo isomer while minimizing the formation of the 3-bromo isomer and other by-products such as dibrominated compounds.

Reaction Mechanism and Pathway

The bromination of o-xylene proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst is typically employed to polarize the bromine molecule, generating a stronger electrophile that attacks the electron-rich aromatic ring of o-xylene. The methyl groups are ortho-, para-directing activators. In o-xylene, the 4-position is sterically less hindered and electronically favored, leading to the preferential formation of this compound.

Caption: Electrophilic bromination pathway of o-xylene.

Comparative Analysis of Synthesis Protocols

Several methods for the bromination of o-xylene have been reported, each with distinct advantages and disadvantages concerning yield, purity, and industrial scalability. The choice of catalyst, solvent, and reaction temperature are critical parameters that influence the outcome of the synthesis.

Catalyst Systems

Commonly used catalysts include iodine, iron filings, ferric chloride (FeCl₃), and ferric bromide (FeBr₃).[1][3] A notable advancement involves the use of a mixed catalyst system comprising ferric chloride and a quaternary ammonium (B1175870) salt, which has been shown to enhance the purity of this compound to 85-93% and increase the product yield to 95%.[1]

Solvent Effects

The reaction can be performed without a solvent or in the presence of a suitable solvent. Dichloromethane (B109758) is a common solvent that facilitates the reaction at low temperatures.[1] The use of liquid sulfur dioxide as a solvent has been shown to improve the regioselectivity for this compound, even at a 1:1 molar ratio of bromine to o-xylene, and helps to minimize the bromination of the aromatic side chains.[2]

Temperature Control

Reaction temperature is a crucial factor in controlling the formation of by-products. Lower temperatures, typically between -70°C and -10°C, have been found to significantly increase the ratio of this compound to 3-bromo-o-xylene.[3][4] Conducting the reaction in complete darkness is also recommended to prevent the formation of alpha-bromo-o-xylene.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Molar Ratio (o-xylene:Br₂) | Yield (%) | Purity (% this compound) | Reference |

| Iron filings & Iodine | None | 0 to -5 | 1:0.875 | 95 | 75 | [2][5] |

| Iron filings & Iodine | None | Ambient | 1:1.5 | 40 | 87 | [2][5] |

| FeCl₃ & Quaternary Ammonium Salt | Dichloromethane | -60 to -20 | 1:1 | 95-96.8 | 85-93 | [1][6] |

| None | Sulfur Dioxide | -18 to -9 | 1:0.75-1 | 80 | 90 | [2] |

| Lewis Acid (e.g., FeBr₃) | None | -10 to -70 | Not specified | High | High (isomer ratio) | [3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Bromination using Iron and Iodine Catalyst (Organic Syntheses)

This classic procedure provides a high yield of a mixture of bromo-o-xylenes.

Workflow:

Caption: Workflow for bromination using iron and iodine.

Procedure:

-

In a 1-L three-necked flask equipped with a dropping funnel, stirrer, condenser, and thermometer, place 500 g (4.72 moles) of o-xylene, 12 g of clean iron filings, and one crystal of iodine.[7]

-

Cool the flask in an ice-salt mixture to maintain an internal temperature of 0° to -5°C.[7]

-

Add 660 g (4.13 moles) of bromine dropwise over a period of 3 hours while stirring.[7]

-

After the addition is complete, allow the reaction mixture to stand overnight.[7]

-

Pour the mixture into water and wash successively with 500-mL portions of water, two 500-mL portions of 3% sodium hydroxide (B78521) solution, and one 500-mL portion of water. A dilute sodium bisulfite solution can be used in place of the alkali wash.[7]

-

Steam distill the product, collecting about 8 L of distillate.[7]

-

Separate the organic layer and dry it over calcium chloride.[7]

-

Distill the dried product under reduced pressure, collecting the fraction boiling at 92–94°C/14–15 mm. The reported yield is 720–745 g (94–97% based on bromine).[7]

Protocol 2: High Purity Synthesis using Ferric Chloride and Quaternary Ammonium Salt

This method offers improved regioselectivity and yield.

Workflow:

Caption: Workflow for high purity synthesis.

Procedure:

-

In a suitable reaction vessel, dissolve o-xylene in dichloromethane.[1]

-

Add the catalyst, which is a mixture of ferric chloride and a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) in a mass ratio of 4-5:1.[6]

-

Cool the mixture to a temperature between -60°C and -20°C.[1][6]

-

Add bromine dropwise, maintaining a 1:1 molar ratio of o-xylene to bromine.[1][6]

-

After the addition, allow the reaction to proceed and then slowly warm the mixture to 10-20°C to remove dissolved hydrogen bromide.[1][6]

-

Add a saturated aqueous solution of sodium sulfite (B76179) and stir for 30 minutes.[6]

-

Separate the organic layer and wash it with a 5% dilute alkali solution until the pH is 8-9, followed by washing with water until neutral.[1][6]

-

Recover the dichloromethane by distillation under normal pressure.[1][6]

-

Purify the crude product by vacuum distillation to obtain this compound.[1][6]

Conclusion

The synthesis of this compound with high purity and yield is achievable through careful control of reaction conditions. The use of a mixed catalyst system of ferric chloride and a quaternary ammonium salt in dichloromethane at low temperatures appears to be a highly effective method, offering significant improvements in both yield and regioselectivity over traditional methods. For industrial-scale production, optimizing these parameters is crucial to ensure a cost-effective and efficient process. Further research may focus on developing even more selective and environmentally benign catalytic systems for this important transformation.

References

- 1. Page loading... [guidechem.com]

- 2. WO1991013047A1 - PREPARATION OF this compound - Google Patents [patents.google.com]

- 3. EP0492594A1 - Bromination of ortho-xylene - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US5107045A - Preparation of this compound using excess bromine - Google Patents [patents.google.com]

- 6. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Regioselective Bromination of o-Xylene for the Synthesis of 4-Bromo-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the regioselective bromination of ortho-xylene to produce 4-Bromo-o-xylene, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals like riboflavin (B1680620) (Vitamin B2) and materials for high-performance polymers.[1][2] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data on reaction parameters, and a discussion of the underlying chemical principles.

Introduction: The Importance of Regioselectivity

The bromination of o-xylene (B151617) via electrophilic aromatic substitution can theoretically yield two primary monobrominated isomers: this compound and 3-Bromo-o-xylene. Due to the directing effects of the two methyl groups, both isomers are formed. However, for applications in drug development and materials science, the 4-bromo isomer is often the desired product. The challenge lies in achieving high regioselectivity, as the two isomers have very similar boiling points, making their separation by distillation exceedingly difficult.[1] This guide explores methodologies designed to maximize the yield of this compound while minimizing the formation of the 3-bromo isomer and other byproducts.

Reaction Mechanism and Principles

The bromination of o-xylene is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the generation of a strong electrophile, typically a polarized bromine molecule or a bromonium ion, which then attacks the electron-rich aromatic ring of o-xylene.

The regioselectivity of the reaction is governed by the directing effects of the two methyl groups on the o-xylene ring. Both methyl groups are activating and ortho-, para-directing. The 4-position is para to one methyl group and meta to the other, while the 3-position is ortho to one methyl group and meta to the other. Steric hindrance can also play a role in favoring substitution at the less hindered 4-position.

To enhance the electrophilicity of bromine, a Lewis acid catalyst such as iron(III) bromide (FeBr₃), which is often generated in situ from iron filings, is typically employed.[3][4] The catalyst polarizes the Br-Br bond, creating a more potent electrophile.[3]

Caption: Mechanism of Electrophilic Aromatic Bromination of o-Xylene.

Experimental Protocols

Several methods have been developed for the regioselective bromination of o-xylene. Below are detailed protocols for two common approaches.

Protocol 1: Classical Bromination with Iron Catalyst

This method, adapted from "Organic Syntheses," is a well-established procedure for the preparation of this compound.[5]

Materials:

-

o-Xylene

-

Bromine

-

Iron filings

-

Iodine (crystal)

-

5% Sodium hydroxide (B78521) solution

-

Calcium chloride

Equipment:

-

Three-necked flask with ground-glass joints

-

Dropping funnel

-

Stirrer

-

Condenser

-

Thermometer

-

Gas-absorption trap

-

Ice-salt bath

-

Steam distillation apparatus

-

Separatory funnel

-

Distillation apparatus for vacuum distillation

Procedure:

-

In a 1-liter three-necked flask, place 500 g (4.72 moles) of o-xylene, 12 g of clean iron filings, and a crystal of iodine.

-

Assemble the flask with a dropping funnel, a stirrer, and a condenser. Connect the top of the condenser to a gas-absorption trap.

-

Cool the stirred mixture to 0°C to -5°C using an ice-salt bath.

-

Add 660 g (4.13 moles) of bromine dropwise over a 3-hour period, maintaining the internal temperature between 0°C and -5°C.[5]

-

After the addition is complete, allow the reaction mixture to stand overnight.

-

Pour the mixture into water and wash successively with 500 mL of water, two 500 mL portions of 5% sodium hydroxide solution, and one 500 mL portion of water.

-

Steam distill the product.

-

Separate the organic layer from the distillate and dry it over calcium chloride.

-

Purify the this compound by vacuum distillation, collecting the fraction boiling at 92–94°C/14–15 mm.[5]

Protocol 2: High Regioselectivity using Excess Bromine

This method aims to increase the ratio of this compound to 3-Bromo-o-xylene by using a molar excess of bromine. The 3-bromo isomer reacts faster with the excess bromine to form dibromo-o-xylenes, which can be more easily separated.[1][6]

Materials:

-

o-Xylene

-

Bromine

-

Sulfur dioxide (optional, as solvent)

-

1 N Sodium hydroxide solution

-

Magnesium sulfate

Equipment:

-

Reaction vessel shielded from actinic radiation

-

Addition funnel

-

Low-temperature cooling bath

-

Stirrer

-

Washing and drying apparatus

-

Vacuum distillation apparatus

Procedure:

-

Combine o-xylene with bromine in a reaction zone shielded from light, with a bromine to o-xylene mole ratio of greater than 1:1, preferably around 1.5:1.[1][6]

-

Maintain the reaction temperature between -20°C and 40°C, with a preferred range of -9°C to -15°C.[1][6]

-

The reaction can be conducted without a solvent or in a liquid sulfur dioxide solvent to enhance regioselectivity and minimize side-chain bromination.[1][6]

-

After the reaction is complete, the mixture is warmed to room temperature.

-

Wash the product mixture with 1 N aqueous NaOH solution and then with water.

-

Dry the organic layer over magnesium sulfate.

-

The enriched this compound is then isolated, typically by vacuum distillation, separating it from the dibromo-o-xylene byproducts.[1]

Caption: General Experimental Workflow for o-Xylene Bromination.

Quantitative Data and Reaction Parameters

The regioselectivity and yield of the bromination of o-xylene are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Reaction Conditions on Isomer Ratio and Yield

| Method | Bromine:o-Xylene Mole Ratio | Catalyst | Temperature (°C) | Solvent | 4-Bromo:3-Bromo Ratio | Yield (%) | Reference |

| Organic Syntheses | 0.875:1 | Iron, Iodine | 0 to -5 | None | 75:25 | 95 | [1][5] |

| Excess Bromine | >1:1 to 2:1 | None or Lewis Acid | -20 to 40 | None or SO₂ | Up to 97:3 | 25-85 | [1][6] |

| FeCl₃/Quaternary Ammonium Salt | 1:1 | FeCl₃, Quaternary Ammonium Salt | -60 to -20 | Dichloromethane | - | 95 | [2] |

| Oxidative Bromination | Stoichiometric | Alkali-metal bromate | - | Aqueous | High | High | [7][8] |

Table 2: Comparison of Catalysts

| Catalyst | Key Advantages | Key Disadvantages | Reference |

| Iron filings/Iodine | Inexpensive and effective. | Moderate regioselectivity. | [5][9] |

| Lewis Acids (FeBr₃, FeCl₃, AlCl₃) | Enhance electrophilicity of bromine. | Can be sensitive to moisture. | [3][10] |

| FeCl₃/Quaternary Ammonium Salt | Increased purity of this compound (85-93%). | Requires a specific catalyst mixture. | [2] |

Alternative Synthetic Routes

While direct bromination of o-xylene is the most common method, other routes to this compound exist, though they are often less practical for large-scale production.

-

Diazotization of 3,4-dimethylaniline (B50824): This method involves the reaction of 3,4-dimethylaniline with hydrobromic acid and sodium nitrite (B80452) to form a diazonium salt, which is then decomposed with copper powder to yield this compound.[2] While this can produce a high-purity product (up to 98%), the yield is often low, and the process generates significant waste, making it costly for industrial applications.[2]

Safety Considerations

-

Bromine is a highly corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The reaction generates hydrogen bromide (HBr) gas, which is also corrosive and toxic. A gas trap should be used to neutralize the evolved HBr.

-

Some of the solvents and catalysts used can be hazardous. Always consult the safety data sheets (SDS) for all chemicals before use.

Conclusion

The regioselective synthesis of this compound is a critical process for various sectors, including the pharmaceutical and polymer industries. By carefully controlling reaction parameters such as temperature, stoichiometry, and the choice of catalyst and solvent, it is possible to achieve high yields and excellent regioselectivity for the desired 4-bromo isomer. The methods outlined in this guide provide a solid foundation for researchers and chemists to produce this valuable intermediate efficiently and safely. Further research into more environmentally friendly catalysts and solvent systems continues to be an area of active investigation.

References

- 1. WO1991013047A1 - PREPARATION OF this compound - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 583-71-1 | Benchchem [benchchem.com]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5107045A - Preparation of this compound using excess bromine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. DRUG SYNTHESIS METHODS AND MANUFACTURING TECHNOLOGY OXIDATIVE BROMINATION OF O-XYLENE | Semantic Scholar [semanticscholar.org]

- 9. EP0492594A1 - Bromination of ortho-xylene - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Bromo-o-xylene: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-o-xylene, also known as 1-bromo-3,4-dimethylbenzene, is a pivotal aromatic halogenated compound that serves as a versatile and economically significant raw material in the landscape of organic synthesis. Its unique structural features, comprising a reactive bromine atom and two methyl groups on a benzene (B151609) ring, offer a strategic entry point for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a particular focus on its applications in the pharmaceutical and materials science sectors. Detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and organometallic reagent formation, are presented. Furthermore, this document incorporates quantitative data in structured tables and visual diagrams of reaction pathways to facilitate a deeper understanding and practical application of this compound in research and development.

Introduction

This compound (CAS No: 583-71-1) is a colorless to light yellow liquid with a molecular weight of 185.06 g/mol .[1] Its utility in organic synthesis is primarily derived from the carbon-bromine bond, which can be readily transformed through a variety of classical and modern synthetic methodologies. The presence of the vicinal methyl groups influences the electronic and steric properties of the aromatic ring, often imparting favorable characteristics to the resulting products, such as enhanced solubility and modified reactivity.

This guide will explore the role of this compound as a precursor in several critical classes of organic reactions that are foundational to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. These include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as the formation of Grignard and organolithium reagents.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 583-71-1 |

| Molecular Formula | C₈H₉Br |

| Molecular Weight | 185.06 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | -0.2 °C |

| Boiling Point | 215 °C |

| Density | 1.37 g/mL at 25 °C |

The industrial synthesis of this compound is predominantly achieved through two main routes: the diazotization of 3,4-dimethylaniline (B50824) followed by a Sandmeyer-type reaction, or the direct bromination of o-xylene (B151617).[2][3] While the diazotization method can produce high-purity material (up to 98%), it is often less favored for large-scale production due to lower yields and significant waste generation.[2] The direct bromination of o-xylene is more common but can lead to a mixture of isomers, primarily 3-bromo-o-xylene, and di-brominated byproducts.[2]

Experimental Protocol: Synthesis of this compound via Bromination of o-Xylene

This protocol is adapted from a procedure in Organic Syntheses.[3]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

o-Xylene (500 g, 4.72 moles)

-

Iron filings (12 g)

-

Iodine (1 crystal)

-

Bromine (660 g, 4.13 moles)

-

3% Sodium hydroxide (B78521) solution

-

Calcium chloride

Equipment:

-

1-L three-necked flask with ground-glass joints

-

Dropping funnel

-

Mechanical stirrer

-

Condenser

-

Thermometer

-

Gas-absorption trap

-

Ice-salt bath

Procedure:

-

In a 1-L three-necked flask, place o-xylene (500 g), iron filings (12 g), and a crystal of iodine.

-

Equip the flask with a dropping funnel, a mechanical stirrer, a condenser with a thermometer, and a gas-absorption trap.

-

Cool the reaction mixture to 0 to -5 °C using an ice-salt bath while stirring.

-

Add bromine (660 g) dropwise over a period of 3 hours, maintaining the internal temperature between 0 and -5 °C.

-

After the addition is complete, allow the mixture to stand overnight.

-

Pour the reaction mixture into water and wash successively with 500 mL of water, two 500-mL portions of 3% sodium hydroxide solution, and one 500-mL portion of water.

-

Perform a steam distillation of the product, collecting approximately 8 L of distillate.

-

Separate the organic layer and dry it over calcium chloride.

-

Distill the crude product under reduced pressure, collecting the fraction boiling at 92–94 °C/14–15 mm Hg.

Expected Yield: 720–745 g (94–97% based on bromine).[3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. This compound can be coupled with a wide range of aryl and vinyl boronic acids or their esters.

Figure 2: Suzuki-Miyaura Coupling Pathway.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Nitrophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | ~90 (estimated) |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | ~95 (estimated) |

Materials:

-

This compound (1.85 g, 10 mmol)

-

4-Nitrophenylboronic acid (2.0 g, 12 mmol)

-

Palladium(II) acetate (B1210297) (45 mg, 0.2 mmol)

-

SPhos (164 mg, 0.4 mmol)

-

Potassium phosphate (B84403) (4.24 g, 20 mmol)

-

Toluene (40 mL)

-

Water (4 mL)

Procedure:

-

To a Schlenk flask, add this compound, 4-nitrophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene and water.

-

Heat the mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne.

Figure 3: Sonogashira Coupling Pathway.

Table 3: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | ~92 (estimated) |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 12 | ~88 (estimated) |

Materials:

-

This compound (1.85 g, 10 mmol)

-

Phenylacetylene (1.23 g, 12 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol)

-

Copper(I) iodide (76 mg, 0.4 mmol)

-

Triethylamine (B128534) (20 mL)

-

THF (30 mL)

Procedure:

-

In a round-bottom flask, dissolve this compound and phenylacetylene in a mixture of triethylamine and THF.

-

Degas the solution by bubbling argon through it for 20 minutes.

-

Add the palladium and copper catalysts.

-

Heat the reaction mixture to 65 °C and stir for 8 hours under an inert atmosphere.

-

Cool the mixture, filter through a pad of celite, and rinse with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene.

References

The Strategic Application of 4-Bromo-o-xylene in the Synthesis of High-Performance, Heat-Resistant Polyimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis and potential applications of heat-resistant polyimides derived from 4-Bromo-o-xylene. While not a direct monomer, this compound serves as a critical starting material for producing a unique diamine monomer, 3,3',4,4'-tetramethyldiaminodiphenyl ether. The incorporation of this sterically hindered diamine into the polyimide backbone is projected to impart exceptional thermal stability, solubility, and processability, making these polymers highly attractive for advanced applications in the aerospace, electronics, and medical device industries.

Introduction to Heat-Resistant Polyimides

Polyimides are a class of high-performance polymers renowned for their outstanding thermal stability, excellent mechanical properties, and superior chemical resistance. These characteristics make them indispensable in applications demanding durability under extreme conditions. The properties of polyimides can be tailored by modifying the chemical structure of their monomeric precursors: a dianhydride and a diamine. The introduction of bulky, sterically hindering groups, such as methyl substituents on the aromatic rings of the diamine, can significantly enhance the polymer's glass transition temperature (Tg) and thermal decomposition temperature (Td), while also improving solubility and processability.

Synthetic Pathway from this compound to Polyimides

The conversion of this compound into a heat-resistant polyimide is a multi-step process that involves the synthesis of a key diamine monomer, 3,3',4,4'-tetramethyldiaminodiphenyl ether. This pathway leverages well-established organic reactions to build the complex monomer structure required for high-performance polyimides.

Caption: Synthetic pathway from this compound to a heat-resistant polyimide.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key transformations in the synthesis of heat-resistant polyimides from this compound.

Synthesis of 3,3',4,4'-tetramethyldiphenyl ether via Ullmann Condensation

This procedure is based on typical Ullmann ether synthesis protocols.

-

Materials: this compound, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), N,N-dimethylformamide (DMF).

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (2 equivalents), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere and maintain for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Pour the filtrate into a large volume of water to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 3,3',4,4'-tetramethyldiphenyl ether.

-

Synthesis of Dinitro-3,3',4,4'-tetramethyldiphenyl ether via Nitration

This protocol is a general method for the nitration of activated aromatic rings.

-